molecular formula C20H23ClN2 B14437536 1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine CAS No. 73855-85-3

1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine

Cat. No.: B14437536
CAS No.: 73855-85-3
M. Wt: 326.9 g/mol
InChI Key: JULUTFWMVADLBK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine involves multiple steps, typically starting with the preparation of the dibenzo-cycloheptene core. This core is then chlorinated to introduce the chloro substituent. The final step involves the formation of the azetidine ring through a cyclization reaction with dimethylamine. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine include:

    1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N-methyl-3-azetidinamine: This compound differs by having a methyl group instead of a dimethylamino group.

    1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinamine: Lacks the dimethylamino substitution, which may affect its chemical and biological properties.

    1-(3-Bromo-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine: Similar structure but with a bromo substituent instead of chloro, potentially leading to different reactivity and applications.

Properties

CAS No.

73855-85-3

Molecular Formula

C20H23ClN2

Molecular Weight

326.9 g/mol

IUPAC Name

1-(5-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)-N,N-dimethylazetidin-3-amine

InChI

InChI=1S/C20H23ClN2/c1-22(2)17-12-23(13-17)20-18-6-4-3-5-14(18)7-8-15-9-10-16(21)11-19(15)20/h3-6,9-11,17,20H,7-8,12-13H2,1-2H3

InChI Key

JULUTFWMVADLBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CN(C1)C2C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl

Origin of Product

United States

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